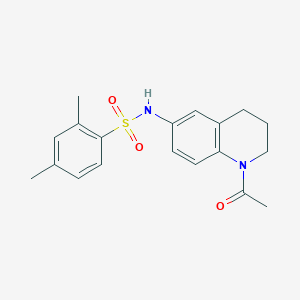

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-6-9-19(14(2)11-13)25(23,24)20-17-7-8-18-16(12-17)5-4-10-21(18)15(3)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDZWNTVWFBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, followed by acetylation and sulfonamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be further developed as an antibiotic agent targeting both Gram-positive and Gram-negative bacteria.

Therapeutic Potential

Given its biological activity, this compound has been investigated for various therapeutic applications:

- Antibiotic Development : Due to its antimicrobial properties, the compound is being explored as a new antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may exhibit anti-inflammatory properties by reducing cytokine levels in inflammatory models.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against clinical isolates of bacteria:

- The compound demonstrated significant bactericidal activity against both Staphylococcus aureus and Escherichia coli.

- The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent.

Study on Anti-inflammatory Properties

A preclinical model assessing the anti-inflammatory effects of this compound showed:

- A marked reduction in paw swelling in rat models of arthritis.

- Decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.

These findings suggest that this compound has potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 318.43 g/mol. The structural characteristics contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory pathways, modulating immune responses.

- Gene Expression Modulation : It can influence the transcription of genes related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Study 1: Efficacy in Psoriasis Models

A recent study evaluated the efficacy of this compound in a mouse model of psoriasis. The results indicated significant reduction in psoriatic lesions compared to the control group. The mechanism was linked to the downregulation of IL-17 signaling pathways.

Study 2: Antibacterial Activity Assessment

Another study focused on the antibacterial activity of the compound against multi-drug resistant strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics like tetracycline.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications on the benzene ring and sulfonamide group significantly affect biological activity. For instance:

- Dimethyl Substituents : Enhance lipophilicity and cellular uptake.

- Sulfonamide Group : Critical for antimicrobial action.

Q & A

Q. What are the established synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Formation : Use a Povarov reaction (cyclization of aniline derivatives with aldehydes and electron-rich dienophiles) under acidic conditions (e.g., BF₃·Et₂O) .

Sulfonylation : React the tetrahydroquinoline intermediate with 2,4-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Acetylation : Introduce the acetyl group using acetic anhydride in the presence of a base (e.g., pyridine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity threshold; confirm via ¹H/¹³C NMR and HRMS .

Q. How is the molecular structure of this compound characterized spectroscopically and crystallographically?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups), sulfonamide NH (δ 8.5–9.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and acetyl C=O (1680–1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key metrics: R-factor < 0.05, bond length/angle deviations within 2% of expected values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations) or structural impurities. Strategies include:

- Orthogonal Assays : Validate activity in both in vitro (enzyme inhibition) and in vivo (murine models) systems .

- Batch Analysis : Compare purity (>98% via HPLC) and stability (e.g., degradation under light/temperature) across studies .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., acetyl vs. ethylsulfonyl groups) with activity trends .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Solvent/Catalyst Screening : Replace DMF with toluene for sulfonylation to reduce side reactions; test Lewis acids (e.g., ZnCl₂) for Povarov reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) for acetylation steps, improving yield by 15–20% .

- Flow Chemistry : Implement continuous reactors for high-throughput synthesis of intermediates, ensuring consistent temperature/pH control .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace acetyl with propionyl or benzoyl groups) and test in bioassays .

- Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding sites (e.g., sulfonamide -SO₂NH- interaction with enzyme active sites) .

- Data Integration : Cross-reference activity data with structural analogs (e.g., N-(1-ethylsulfonyl-...) derivatives) to identify trends in IC₅₀ values .

Data Contradiction Analysis

Q. How should discrepancies in enzymatic inhibition data be addressed?

- Methodological Answer :

- Assay Replication : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C) .

- Enzyme Source Comparison : Test against recombinant vs. purified native enzymes to rule out isoform-specific effects .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and confirm inhibition mode (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.